2-Phenyl-4-pentenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-pentenenitrile is an organic compound with the molecular formula C11H11N. It is a nitrile derivative characterized by a phenyl group attached to a pentenenitrile chain. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-4-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-pentenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Phenyl-4-pentenoic acid.
Reduction: Formation of 2-Phenyl-4-pentylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-4-pentenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-pentenenitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-2-phenyl-4-pentenenitrile: Similar structure but with an additional allyl group.
Pentanenitrile: A simpler nitrile compound with a shorter carbon chain.
Uniqueness
2-Phenyl-4-pentenenitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its phenyl group provides additional reactivity compared to simpler nitriles .
Properties
CAS No. |
5558-87-2 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-phenylpent-4-enenitrile |
InChI |
InChI=1S/C11H11N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6H2 |
InChI Key |
UPGWWAVLPCHBAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.